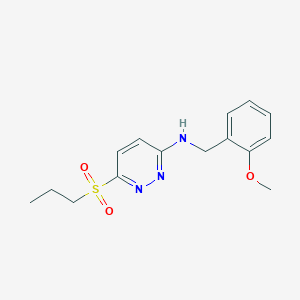
N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine, also known as MPS-Pyridazine, is a novel compound that has been gaining attention in the field of medicinal chemistry. It belongs to the class of pyridazine derivatives, which are known for their diverse biological activities. MPS-Pyridazine has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases.
科学的研究の応用
Chemical Synthesis and Reactivity
N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine and its related compounds have been extensively utilized in chemical synthesis, highlighting the importance of pyridazinone derivatives in organic chemistry. For instance, the utilization of benzoyl cyanide in ionic liquids presents a 'green' methodology for the efficient and selective benzoylation of nucleosides, which is an alternative to conventional methods using the pyridine-benzoyl chloride system. This approach indicates the versatility of benzoylating systems, potentially including derivatives related to N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine (Prasad et al., 2005).
Transition Metal-Catalyzed Reactions
Transition metal-catalyzed C-N bond-forming reactions using organic azides as the nitrogen source have been explored, providing a mild and versatile C-H amination protocol. This methodology's significance lies in its step- and atom-economical alternative to conventional C-N cross-coupling reactions, showcasing the potential for derivatives of N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine to participate in such transformations (Shin, Kim, & Chang, 2015).
Preparative Methods for Secondary Amines
The preparation of secondary amines from primary amines via 2-Nitrobenzenesulfonamides exemplifies the compound's utility in synthesizing amines, suggesting a broader application of N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine in similar synthetic routes (Kurosawa, Kan, & Fukuyama, 2003).
C-H Amination
The oxidative C-H amination of N-substituted amidines using iodobenzene catalysis is another noteworthy application, indicating the reactivity of similar structures towards forming benzimidazoles under mild conditions. This method's generality and moderate to high yields underscore the potential of N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine derivatives in medicinal chemistry (Alla, Kumar, Sadhu, & Punniyamurthy, 2013).
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6-propylsulfonylpyridazin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-3-10-22(19,20)15-9-8-14(17-18-15)16-11-12-6-4-5-7-13(12)21-2/h4-9H,3,10-11H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBUQYFNHJTGHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NN=C(C=C1)NCC2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

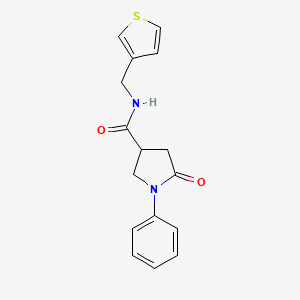
![4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2399760.png)
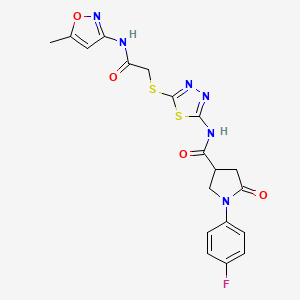
![5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-chlorophenyl)amino]ethenyl]-N,N-diethylthiophene-2-sulfonamide](/img/structure/B2399762.png)
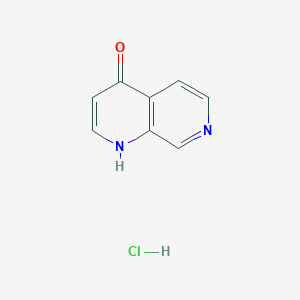
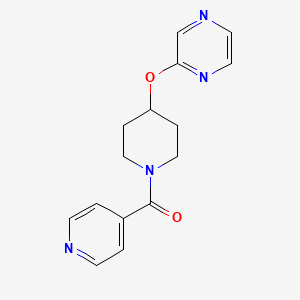

![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2399768.png)
![N-methyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2399771.png)
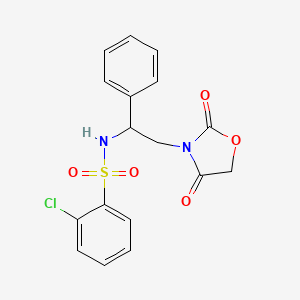
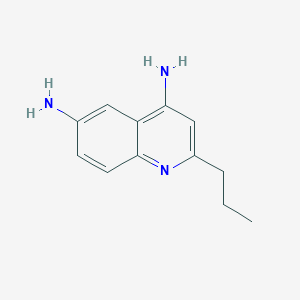

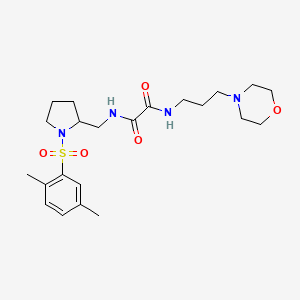
![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2399779.png)